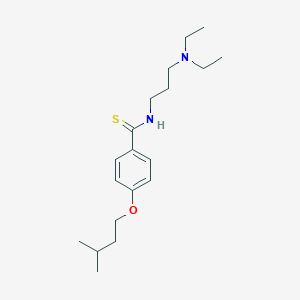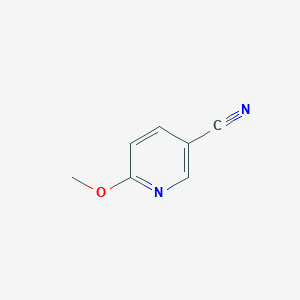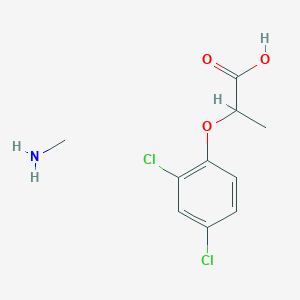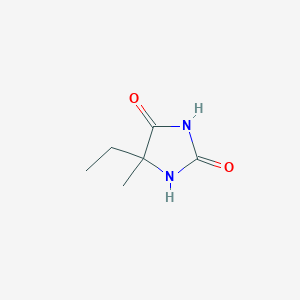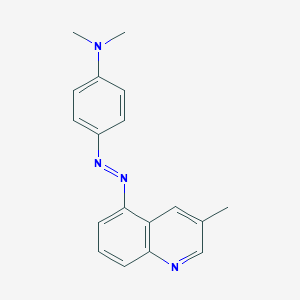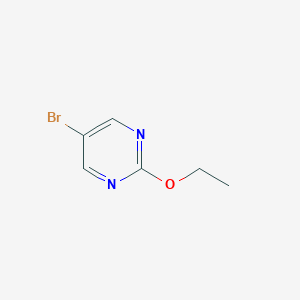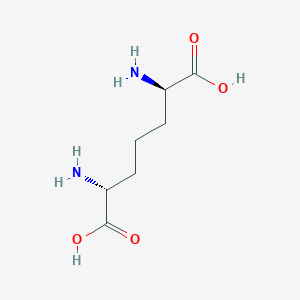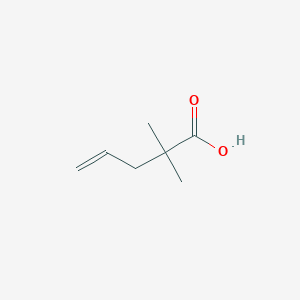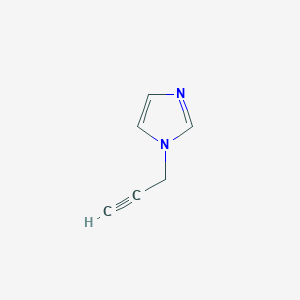
Mercury bis(4-chlorobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury bis(4-chlorobenzoate) is a chemical compound that has been used in scientific research for many years. It is a white powder that is soluble in organic solvents and has been used in various applications, including as a catalyst and as a reagent in organic synthesis.
Mecanismo De Acción
Mercury bis(4-chlorobenzoate) acts as a Lewis acid catalyst in many organic synthesis reactions. It can coordinate with electron-rich species, such as alcohols and amines, to form stable complexes. The coordination of these species with mercury bis(4-chlorobenzoate) can activate them towards nucleophilic attack, leading to the formation of new bonds. In addition, mercury bis(4-chlorobenzoate) can also act as a nucleophile in some reactions, attacking electrophilic species to form new bonds.
Efectos Bioquímicos Y Fisiológicos
Mercury bis(4-chlorobenzoate) is a toxic compound that can have harmful effects on living organisms. It can cause damage to the liver, kidneys, and nervous system. It can also cause skin irritation and allergic reactions. Therefore, it is important to handle this compound with care and to follow strict safety protocols when working with it in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using mercury bis(4-chlorobenzoate) in laboratory experiments include its high catalytic activity and its ability to activate electron-rich species towards nucleophilic attack. However, its toxic nature and potential for harm to living organisms limit its use in certain applications. Therefore, it is important to use this compound only in well-ventilated areas and to dispose of it properly after use.
Direcciones Futuras
There are several future directions for the use of mercury bis(4-chlorobenzoate) in scientific research. One area of interest is the development of new catalysts based on this compound that are more efficient and less toxic. Another area of interest is the use of mercury bis(4-chlorobenzoate) in the synthesis of new polymeric materials with unique properties. In addition, the use of mercury bis(4-chlorobenzoate) in the preparation of organometallic compounds for use in catalysis and materials science is also an area of future research.
Métodos De Síntesis
Mercury bis(4-chlorobenzoate) can be synthesized by reacting mercury(II) oxide with 4-chlorobenzoic acid in the presence of a solvent such as acetic acid. The reaction is exothermic and produces mercury bis(4-chlorobenzoate) as a white powder. The reaction can be carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the product.
Aplicaciones Científicas De Investigación
Mercury bis(4-chlorobenzoate) has been used in various scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of esters and amides. It has also been used as a reagent in the preparation of organometallic compounds. In addition, mercury bis(4-chlorobenzoate) has been used in the synthesis of polymeric materials, such as polycarbonates and polyesters.
Propiedades
Número CAS |
15516-76-4 |
|---|---|
Nombre del producto |
Mercury bis(4-chlorobenzoate) |
Fórmula molecular |
C14H8Cl2HgO4 |
Peso molecular |
511.7 g/mol |
Nombre IUPAC |
4-chlorobenzoate;mercury(2+) |
InChI |
InChI=1S/2C7H5ClO2.Hg/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4H,(H,9,10);/q;;+2/p-2 |
Clave InChI |
WQPHTPYIKIWESZ-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl.C1=CC(=CC=C1C(=O)[O-])Cl.[Hg+2] |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])Cl.C1=CC(=CC=C1C(=O)[O-])Cl.[Hg+2] |
Otros números CAS |
15516-76-4 |
Números CAS relacionados |
74-11-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
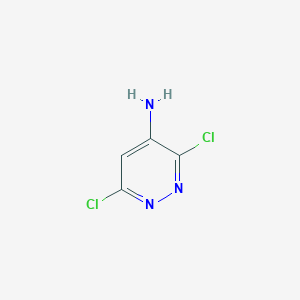
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)

